1-(4-Methoxyphenyl)guanidine
Overview
Description
1-(4-Methoxyphenyl)guanidine is an organic compound with the molecular formula C8H11N3O It is a derivative of guanidine, featuring a methoxy group attached to the phenyl ring
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxyphenyl)guanidine is Prostasin . Prostasin is a protein that in humans is encoded by the PRSS8 gene. It is a serine protease that has been found to stimulate the activity of the epithelial sodium channel (ENaC).
Mode of Action
This compound interacts with its target, Prostasin, and stimulates the activity of the epithelial sodium channel (ENaC) through activating cleavage of the gamma subunits . This interaction results in changes in the sodium ion transport across the cell membrane.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell volume, membrane potential, and signal transduction due to its effect on sodium ion transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, which provides efficient access to diverse guanidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- Phenylguanidine
- 1-Ethylguanidine
- 1-Acetylguanidine
- Methylguanidine
- 1,2,3-Triphenylguanidine
- 1,3-Diphenylguanidine
- 1,3-Di-o-tolylguanidine
- 1,1-Dimethylguanidine
- 1,1,3,3-Tetramethylguanidine
- 1-(o-Tolyl)biguanide
Uniqueness: 1-(4-Methoxyphenyl)guanidine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other guanidine derivatives and can lead to different biological and chemical properties .
Properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFALHATLLBXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394385 | |
Record name | 2-(4-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67453-80-9, 112677-02-8 | |
Record name | 2-(4-methoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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